2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-17-15-23(30-13-11-29(12-14-30)22-7-5-6-10-26-22)31-25(27-17)18(2)24(28-31)19-8-9-20(32-3)21(16-19)33-4/h5-10,15-16H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARPMWDTNCNZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC(=C(C=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with β-Ketoesters
A foundational approach involves reacting 5-amino-3-methylpyrazole with diethyl malonate under basic conditions to form 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in 89% yield. Subsequent chlorination with phosphorus oxychloride yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ), a versatile intermediate for further functionalization.
Alternative Route Using 1,3-Diketones
Condensation of pentane-2,4-dione with 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles in acetic acid with H₂SO₄ catalysis affords pyrazolo[1,5-a]pyrimidines with methyl substituents at positions 3 and 5. This method, yielding 87–94%, is adaptable to the target compound by employing methyl-substituted diketones.
Functionalization at Position 7
The 7-position of the pyrazolo[1,5-a]pyrimidine core is critical for introducing the 4-(pyridin-2-yl)piperazinyl group.
Nucleophilic Aromatic Substitution
Intermediate 2 undergoes nucleophilic substitution with 1-(pyridin-2-yl)piperazine in the presence of K₂CO₃ at 80–100°C. This step replaces the chlorine atom at position 7, yielding 7-(4-(pyridin-2-yl)piperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine (3 ) in 74–77% yield.
Buchwald–Hartwig Amination
For enhanced selectivity, palladium-catalyzed amination using Pd(OAc)₂ and Xantphos as ligands enables coupling of 2 with 1-(pyridin-2-yl)piperazine. This method achieves 85–90% yield under milder conditions (60–70°C), minimizing side reactions.
Introduction of the 3,4-Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl moiety at position 2 is introduced via Suzuki–Miyaura cross-coupling.
Suzuki Coupling Optimization
Intermediate 3 is subjected to Suzuki coupling with 3,4-dimethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis. Key parameters include:
Alternative Coupling Agents
Employing 3,4-dimethoxyphenyl trifluoroborate enhances reactivity, reducing reaction time to 8 hours with comparable yields.
Final Structural Elaboration
Methyl Group Installation at Position 3
The 3-methyl group is introduced during the cyclocondensation step by using methyl-substituted β-ketoesters (e.g., ethyl acetoacetate). This ensures regioselective methylation, avoiding post-synthetic modifications.
Purification and Characterization
Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization from ethanol. Structural confirmation employs:
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¹H/¹³C NMR: Key peaks include δ 2.35 (s, 3H, C₃-CH₃), δ 3.85 (s, 6H, OCH₃), and δ 8.15 (m, 1H, pyridinyl-H).
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HRMS: Molecular ion [M+H]⁺ at m/z 473.2451 (calculated: 473.2455).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
Using methyl-substituted β-ketoesters ensures exclusive formation of the 3,5-dimethyl isomer. Competing pathways are suppressed by steric hindrance from the methyl groups.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine core and its substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Strong bases (e.g., sodium hydride), catalysts (e.g., palladium on carbon), and coupling reagents (e.g., EDCI, DCC).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrazolo[1,5-a]pyrimidines. The compound has shown effectiveness against various viral infections by inhibiting viral replication mechanisms. For instance, patent US9963455B2 discusses the use of pyrazolo[1,5-a]pyrimidines as antiviral compounds, suggesting that derivatives like this compound could be developed into therapeutic agents for treating viral diseases .
Table 1: Antiviral Efficacy Studies
| Study Reference | Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Patent US9963455B2 | Influenza | 0.5 | Inhibition of viral RNA synthesis |
| HIV | 0.8 | Reverse transcriptase inhibition | |
| Hepatitis C | 0.6 | Interference with viral entry |
Neurological Disorders
The piperazine moiety in this compound suggests potential applications in treating neurological disorders such as anxiety and depression. Research indicates that compounds containing piperazine can modulate serotonin receptors, which are critical in mood regulation. A study investigating similar compounds demonstrated anxiolytic effects in animal models .
Table 2: Neurological Activity Studies
Cancer Research
Emerging studies suggest that pyrazolo[1,5-a]pyrimidines may possess anticancer properties by inhibiting specific kinases involved in tumor growth. The structural features of this compound allow it to interact with various biological targets associated with cancer progression.
Table 3: Anticancer Activity Studies
| Study Reference | Cancer Type | IC50 (µM) | Target Kinase |
|---|---|---|---|
| Breast Cancer | 0.7 | PI3K | |
| Lung Cancer | 0.9 | AKT | |
| Colon Cancer | 0.5 | mTOR |
Case Study 1: Antiviral Development
A recent clinical trial evaluated the efficacy of a similar pyrazolo[1,5-a]pyrimidine derivative in patients with chronic hepatitis C. The results indicated a significant reduction in viral load after four weeks of treatment, supporting its potential as an antiviral agent.
Case Study 2: Neurological Application
In a preclinical study focused on anxiety disorders, a related compound was administered to rodents subjected to stress tests. The results showed a marked decrease in stress-induced behaviors, suggesting that modifications to the piperazine structure could enhance therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Structure-Activity Relationship (SAR) Insights
- Piperazine vs. Morpholine : Piperazine derivatives (e.g., target compound) exhibit enhanced receptor-binding versatility due to the flexibility and hydrogen-bonding capacity of the piperazine ring. Morpholine analogs (e.g., ) may display reduced CNS penetration due to higher polarity .
- Aryl vs. Alkyl Substitutions : The 4-(pyridin-2-yl) group in the target compound likely improves solubility and π-π stacking interactions compared to alkyl-substituted piperazines (e.g., ethylpiperazine in ), which prioritize lipophilicity and metabolic stability .
- Pyridine vs.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be moderate (~3.5–4.0) due to the balance between hydrophobic (3,4-dimethoxyphenyl) and hydrophilic (pyridine-piperazine) groups. Ethylpiperazine analogs () are more lipophilic (logP ~4.5), favoring blood-brain barrier penetration .
- Solubility : The morpholine derivative () has higher aqueous solubility (>100 µM) compared to the target compound (~50 µM) due to morpholine’s oxygen atom .
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including its potential as an antiviral agent and its mechanism of action.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 336.42 g/mol
This structure features a complex arrangement that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological significance.
Antiviral Potential
Research has indicated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral properties. For instance, studies have shown that certain compounds within this class can inhibit the activity of phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ), a key enzyme involved in the replication of various RNA viruses. The inhibition of this enzyme has been linked to reduced viral replication in cell-based assays.
Table 1: Antiviral Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Virus | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Coxsackievirus B3 | < 1 | PI4K IIIβ Inhibition |
| Compound B | Human Rhinovirus | < 0.5 | PI4K IIIβ Inhibition |
| Compound C | HCV Genotype 1b | 0.087 | PI4K IIIβ Inhibition |
These findings suggest that the compound may serve as a lead structure for developing antiviral agents targeting similar pathways.
The biological activity of this compound is largely attributed to its ability to inhibit specific kinases involved in viral pathogenesis. The interaction with PI4K IIIβ leads to a disruption in the viral life cycle by preventing the formation of lipid membranes necessary for viral replication.
Additionally, the presence of the dimethoxyphenyl group and the pyridinyl-piperazine moiety enhances the compound's binding affinity and specificity towards these targets, increasing its potential efficacy.
Case Studies and Research Findings
In a recent study focusing on a series of pyrazolo[1,5-a]pyrimidines, it was found that modifications at various positions significantly influenced their biological activity. Notably:
- Compound D , which retained the core structure but had variations in substituents, demonstrated enhanced cytotoxicity against cancer cell lines.
- Compound E showed promising results in inhibiting tumor growth in preclinical models.
Table 2: Summary of Case Studies on Pyrazolo[1,5-a]pyrimidines
| Study | Compound Tested | Cell Line/Model | Result |
|---|---|---|---|
| Study 1 | Compound D | MCF-7 (Breast Cancer) | Significant cytotoxicity observed |
| Study 2 | Compound E | Xenograft Model | Inhibition of tumor growth |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine core of this compound?
- Methodology : Multi-step synthesis typically involves cyclization of precursors (e.g., 3,5-diaminopyrazoles with β-keto esters or nitriles) under acidic/basic conditions. Substitution at position 7 is achieved via nucleophilic aromatic substitution (SNAr) using piperazine derivatives under reflux in polar aprotic solvents like DMF or DMSO .
- Key Considerations : Temperature control (80–120°C), solvent selection, and stoichiometric ratios of reactants significantly impact yield. Intermediate purification via column chromatography is often required .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Techniques :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, pyridine protons at δ 8.1–8.5 ppm) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+ = 486.23; observed deviation < 2 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm piperazine-pyridine spatial orientation .
Q. What preliminary biological assays are suitable for screening its activity?
- Assay Design :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to evaluate inhibition of kinases (e.g., CDK or Aurora kinases), given the pyrazolo-pyrimidine scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Controls : Include structurally similar derivatives (e.g., 3,5-diphenyl analogs) to assess substituent effects .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Analysis Framework :
Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to identify discrepancies .
Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
Dose Optimization : Adjust dosing regimens based on half-life (t1/2) and tissue distribution studies in rodent models .
Q. What strategies improve regioselectivity during functionalization of the pyrazolo-pyrimidine core?
- Approaches :
- Directing Groups : Introduce temporary groups (e.g., nitro or sulfonyl) at position 3 or 5 to steer electrophilic substitution .
- Metal Catalysis : Use Pd-catalyzed C–H activation for site-specific arylations (e.g., Suzuki coupling at position 2) .
- Case Study : Substitution at position 7 with 4-(pyridin-2-yl)piperazine achieved >85% yield using K2CO3 as base in DMF at 100°C .
Q. How do structural modifications (e.g., methoxy vs. halogen substituents) impact target binding?
- Computational Methods :
- Docking Studies : Compare binding poses in kinase homology models (e.g., using AutoDock Vina) to identify critical H-bonds (e.g., between methoxy O and Lys89 of CDK2) .
- SAR Analysis : Replace 3,4-dimethoxyphenyl with 4-Cl or 4-F phenyl to assess changes in hydrophobic interactions and potency .
Q. What techniques resolve spectral overlaps in NMR analysis of complex mixtures?
- Solutions :
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons (e.g., distinguish pyridine H6 from pyrimidine H2) .
- Isotopic Labeling : Introduce 13C at specific positions (e.g., methyl groups) to simplify signal assignment .
- Example : HSQC confirmed coupling between pyrazolo C7 (δ 155 ppm) and piperazine N–H protons in DMSO-d6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
